molecular formula C17H24N6O3 B2777744 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea CAS No. 920420-56-0

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B2777744
CAS No.: 920420-56-0
M. Wt: 360.418
InChI Key: AKADERYMLWIIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole intermediate.

    Formation of the Urea Linkage: The final step involves the reaction of the cyclohexyl-tetrazole intermediate with 3,4-dimethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)thiourea: Similar structure but contains a thiourea group instead of a urea group.

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-25-14-9-8-12(10-15(14)26-2)19-17(24)18-11-16-20-21-22-23(16)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKADERYMLWIIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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